molecular formula C12H14F3NO B7940558 N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline

Cat. No.: B7940558
M. Wt: 245.24 g/mol
InChI Key: IMOGYDLHADXAMG-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline is a chemical compound characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a trifluoromethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with cyclobutylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclobutylmethyl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethoxy)aniline
  • 4-(trifluoromethoxy)aniline
  • N-cyclobutyl-4-(trifluoromethoxy)aniline

Uniqueness

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the trifluoromethoxy group at the 2-position and the presence of the cyclobutylmethyl group. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-6-10(11)16-8-9-4-3-5-9/h1-2,6-7,9,16H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOGYDLHADXAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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